Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate

Descripción general

Descripción

Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C28H45N3O6 and its molecular weight is 519.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including toxicity, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

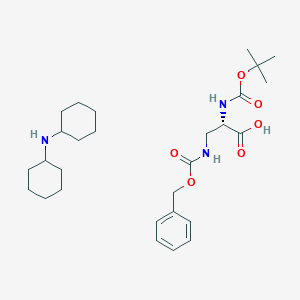

The compound has the following chemical structure:

- Molecular Formula : C21H40N2O5

- Molecular Weight : 400.55 g/mol

- CAS Number : 1464025-91-9

The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups suggests that this compound may exhibit unique interactions in biological systems, particularly in enzyme inhibition and receptor binding.

1. Toxicological Profile

Dicyclohexylamine is known for its irritant properties. Acute exposure can lead to:

- Skin and Eye Irritation : Direct contact can cause severe irritation and potential burns .

- Respiratory Effects : Inhalation can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath .

- Neurological Symptoms : High exposure levels may result in nausea, weakness, and convulsions .

Chronic exposure data indicates that while dicyclohexylamine has not been extensively tested for carcinogenicity, it may cause skin allergies upon repeated exposure .

2. Pharmacological Effects

Research on similar compounds suggests that dicyclohexylamine derivatives may possess various pharmacological activities:

- Antitumor Activity : Some studies indicate that compounds with similar structural motifs can induce apoptosis in cancer cells, particularly in hematological malignancies like chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL) .

3. Case Studies

A review of case studies involving dicyclohexylamine derivatives highlights their potential therapeutic applications:

- Case Study 1 : In a clinical trial involving patients with follicular lymphoma, a derivative of dicyclohexylamine showed promising results in inducing apoptosis in cancerous cells when administered at specific dosages .

Comparative Toxicity Data

The following table summarizes the toxicity data of dicyclohexylamine compared to other amines:

| Compound | LC50 (mg/L) | Test Organism | Reference |

|---|---|---|---|

| Dicyclohexylamine | 0.016 | Daphnia magna | Swedish National Screening |

| 6PPD | 0.028 | Oryzias latipes | OSPAR Commission |

| Diphenylamine | 4.0 | Oryzias latipes | OECD 2006 |

This table indicates that dicyclohexylamine exhibits significant toxicity to aquatic organisms, necessitating caution in its environmental release.

Aplicaciones Científicas De Investigación

Organic Synthesis

Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate serves as an intermediate in the synthesis of complex organic molecules. Its ability to participate in various reactions, such as esterification and amide formation, makes it valuable for creating diverse chemical entities.

Medicinal Chemistry

Research indicates that this compound may exhibit biological activities that are beneficial in therapeutic contexts:

- Antiviral Properties : Studies suggest that it can modulate immune responses, potentially enhancing the efficacy of treatments against viral infections like Hepatitis C virus by influencing pathways such as STING (Stimulator of Interferon Genes) signaling .

- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation by affecting cytokine production and signaling pathways, making it a candidate for treating inflammatory diseases.

Biochemical Studies

This compound has been utilized in studies involving enzyme-catalyzed reactions and protein-ligand interactions. Its unique structure allows researchers to investigate its role in biochemical pathways, particularly those related to polyamine metabolism.

Polymer Production

The compound is used in the production of polymers due to its stability and reactivity. It can act as a chain extender or cross-linking agent in various polymerization processes, contributing to the development of materials with enhanced properties.

Coatings and Adhesives

Its chemical properties make it suitable for use in coatings and adhesives. The compound's reactivity allows for the formation of strong bonds, which are essential for durable coatings and adhesive formulations.

Study on Antiviral Activity

Recent studies have highlighted the potential of this compound in antiviral applications. For instance, research demonstrated that compounds with similar structures could enhance the immune response against viral infections by modulating STING signaling pathways .

Pharmacokinetics Research

Research into the pharmacokinetics of this compound indicates that it may function as a prodrug, improving the bioavailability of active components derived from it. This property is crucial for developing effective therapeutic agents.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antiviral | Modulates immune responses; potential against Hepatitis C virus |

| Anti-inflammatory | Influences cytokine production; potential therapeutic agent for inflammation |

| Enzyme Interaction | Investigated for role in enzyme-catalyzed reactions |

Análisis De Reacciones Químicas

Deprotection Reactions

The Boc and Z groups are selectively removed under distinct conditions to regenerate free amines, enabling sequential peptide elongation or functionalization.

Key Observations :

- Boc deprotection occurs rapidly under acidic conditions (pH < 2) without affecting the Z group .

- Hydrogenolysis of the Z group requires catalytic hydrogenation, often performed after Boc removal to preserve stereochemistry .

Peptide Bond Formation

The carboxylic acid group participates in amide bond synthesis via activation, a critical step in solid-phase peptide synthesis (SPPS).

Mechanistic Insight :

- The DCHA counterion improves solubility in organic solvents (e.g., DMF, THF), facilitating activation .

- Stereochemical integrity at the (S)-configured α-carbon is preserved during coupling due to steric shielding by the Boc and Z groups .

Salt Dissociation and Counterion Exchange

The DCHA salt form enhances crystallinity but can be exchanged for other counterions to modulate solubility.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Acid treatment | HCl in ether | Releases free carboxylic acid | |

| Ion exchange | Aqueous NaOH | Forms sodium salt for aqueous-phase reactions |

Applications :

- Free acid forms are utilized in solution-phase synthesis, while DCHA salts are preferred for storage .

Side Reactions and Stability Considerations

| Reaction Risk | Conditions | Mitigation Strategies | Source |

|---|---|---|---|

| Racemization | High pH (>9), prolonged heating | Use low-temperature coupling (<0°C) | |

| Oxidative degradation | Exposure to O₂/light | Store under inert gas (N₂/Ar) |

Notable Stability Data :

- The compound remains stable for >24 months at −20°C in anhydrous DCM .

- Z group stability in TFA: >48 hours at 25°C .

Comparative Reactivity of Analogues

Structural variations influence reaction rates and selectivity:

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6.C12H23N/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWGTQRQPVPFKR-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373156 | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-N-(tert-butoxycarbonyl)-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65710-58-9 | |

| Record name | L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-[[(phenylmethoxy)carbonyl]amino]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65710-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-N-(tert-butoxycarbonyl)-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.